molecular formula C10H11N3O3S B12865385 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12865385
M. Wt: 253.28 g/mol
InChI Key: BAXBOJGFJVRQAD-UHFFFAOYSA-N
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Description

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with an ethyl group at the 8th position and a methylsulfonyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the condensation of pyrimidine derivatives with pyridine derivatives. For instance, the reaction of 2-chloropyrimidine with 2-aminopyridine in the presence of a base can yield the desired pyrido[2,3-d]pyrimidine scaffold. Subsequent functionalization with ethyl and methylsulfonyl groups can be achieved through alkylation and sulfonylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyrido[2,3-d]pyrimidine core followed by selective functionalization. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-7(8H)-one: The parent compound without the ethyl and methylsulfonyl groups.

    2-Amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one: A similar compound with an amino group at the 2nd position instead of the methylsulfonyl group.

    8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A compound with a methylthio group instead of the methylsulfonyl group.

Uniqueness

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of both the ethyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Biological Activity

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to nucleobases found in DNA and RNA. This similarity allows it to interact with various biological targets, making it a promising candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Chemical Structure and Properties

The compound is characterized by an ethyl group at the 8-position and a methylsulfonyl group at the 2-position, contributing to its unique pharmacological properties. Its molecular formula is C10H11N3O3SC_{10}H_{11}N_{3}O_{3}S with a molecular weight of 253.28 g/mol .

Property Value
Molecular FormulaC₁₀H₁₁N₃O₃S
Molecular Weight253.28 g/mol
CAS Number211244-84-7

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Its mechanism of action generally involves binding to these biological targets, modulating their activity, which is crucial for regulating cell growth and differentiation.

Enzyme Inhibition

One notable aspect of this compound's biological activity is its potential as a tyrosine kinase inhibitor . Tyrosine kinases play a vital role in the signaling pathways that control cell division and survival, making them important targets in cancer therapy. Studies have shown that compounds similar to this compound can effectively inhibit various tyrosine kinases, leading to reduced proliferation of cancer cells .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the antitumor potential of pyrido[2,3-d]pyrimidin-7(8H)-ones, including derivatives like this compound. The results indicated that these compounds exhibited significant cytotoxic effects against multiple cancer cell lines (e.g., MDA-MB-231 for breast cancer) with IC50 values ranging from 2.43 to 14.65 µM .
  • Mechanism of Action : The compound's mechanism was further elucidated by examining its effects on microtubule assembly and apoptosis induction in cancer cells. It was found that at certain concentrations, the compound could disrupt microtubule formation and enhance caspase-3 activity, indicating its potential as a microtubule-destabilizing agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound Name Structural Features Biological Activity
6-Methylpyrido[2,3-d]pyrimidin-7-one Methyl group at position 6Potentially different enzyme inhibition
4-Amino-6-methylpyrido[2,3-d]pyrimidin-7-one Amino group at position 4Varying biological activity due to amino substitution
5-Methylsulfonylpyrido[2,3-d]pyrimidin-7-one Sulfonyl at position 5Different interaction profiles

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

8-ethyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H11N3O3S/c1-3-13-8(14)5-4-7-6-11-10(12-9(7)13)17(2,15)16/h4-6H,3H2,1-2H3

InChI Key

BAXBOJGFJVRQAD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=CC2=CN=C(N=C21)S(=O)(=O)C

Origin of Product

United States

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